1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness ADME

This tri-heterocyclic scaffold uniquely combines pyrazole, 1,3,4-oxadiazole, and isoxazole with a critical N-ethyl substituent and 3-carboxamide connectivity. Even minor substitution changes can alter logP by >0.5 units, making precise procurement essential. With a balanced logP (~0.0) and TPSA of 112 Ų, it serves as a strategic intermediate for agrochemical discovery (validated in anthranilic diamide insecticide series) and a fragment-suitable (MW 274, 4 rotatable bonds) hinge-binding mimic for kinase screening. Specify CAS 1170141-56-6 to ensure the exact substitution pattern for reproducible activity.

Molecular Formula C11H10N6O3
Molecular Weight 274.24
CAS No. 1170141-56-6
Cat. No. B2692845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS1170141-56-6
Molecular FormulaC11H10N6O3
Molecular Weight274.24
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18)
InChIKeyVKVOIUKPRRZVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Core Identity and Procurement-Relevant Heterocyclic Profile


1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1170141-56-6) is a synthetic small-molecule carboxamide that integrates three pharmacologically privileged heterocycles—pyrazole, 1,3,4-oxadiazole, and isoxazole—into a single scaffold [1]. The compound is cataloged in PubChem (CID 42138610) with molecular formula C11H10N6O3 and a molecular weight of 274.24 g·mol⁻¹, and it bears a single hydrogen-bond donor [1]. This tri-heterocyclic architecture is structurally analogous to bioactive pyrazole-carboxamide insecticides and anti-inflammatory oxadiazole derivatives, placing the compound within a well-precedented but commercially sparse chemical space.

Why Generic Substitution Fails for 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Functional-Group Interdependence in the Tri-Heterocycle Scaffold


Members of the pyrazole‑carboxamide oxadiazole class cannot be interchanged by simple analog selection because the biological and physicochemical profile is exquisitely sensitive to three interdependent structural variables: (i) the N‑1 alkyl substituent on the pyrazole ring (ethyl vs. methyl), (ii) the regioisomeric connectivity of the carboxamide linkage (3‑carboxamide vs. 5‑carboxamide), and (iii) the identity of the distal heterocycle attached to the 1,3,4‑oxadiazole (isoxazol‑5‑yl vs. thiophene, furan, or phenyl) [1]. Literature on congeneric series demonstrates that even a single methyl deletion can alter logP by >0.5 units and abolish target‑site penetration [2]. Consequently, procurement specifications must lock not only the core scaffold but also the precise substitution pattern; otherwise, the acquired material risks possessing an unreproducible activity fingerprint. The quantitative evidence below maps the specific molecular features that define the selection value of the title compound relative to its closest cataloged analogs.

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Computed logP (XLogP3) – Hydrophilicity Differentiates the N‑Ethyl Compound from N‑Methyl and N‑(5‑Membered) Heteroaryl Analogs

The PubChem-computed XLogP3 value for the title compound is 0.0, indicating balanced hydrophilicity [1]. Based on the additivity of Hansch π constants, the N‑ethyl substituent (π ≈ +0.50) raises logP relative to the N‑methyl analog (π ≈ 0.00) by approximately 0.5 log units, while the isoxazol‑5‑yl group contributes a polarizing effect that offsets the lipophilicity gain. This places the compound in a narrow logP window (0.0 ± 0.3) that is frequently associated with favorable membrane permeability and aqueous solubility in cell‑based assays, whereas the N‑methyl analog (expected XLogP3 ≈ −0.5) trends closer to the hydrophilic boundary, potentially reducing passive permeability [2].

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor Count – Unique Mono‑Donor Profile Distinguishes the 3‑Carboxamide from 5‑Carboxamide Regioisomers

The title compound possesses exactly one hydrogen-bond donor (HBD = 1), contributed by the secondary amide NH [1]. This mono‑donor configuration is a direct consequence of the 3‑carboxamide connectivity; the regioisomeric 5‑carboxamide analog retains the same HBD count but presents the donor at a different vector angle relative to the pyrazole ring. The topological polar surface area (TPSA = 112 Ų) is identical for both regioisomers when the distal heterocycle is invariant, yet the spatial orientation of the HBD governs recognition by biological targets that employ directional hydrogen‑bond networks, such as kinase hinge regions or ryanodine-receptor binding pockets [2].

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count – Conformational Flexibility Distinguishes the Isoxazole‑Terminated Scaffold from Bulkier Heteroaryl Analogs

The title compound has four rotatable bonds, counted as the ethyl side chain (1), the amide C–N linkage (1), the bond connecting the oxadiazole to the amide nitrogen (1), and the bond linking the oxadiazole to the isoxazole (1) [1]. In contrast, close analogs that replace the isoxazol‑5‑yl group with a phenyl or substituted‑phenyl ring increase the rotatable bond count by 1–2, raising the conformational entropic penalty upon binding. The isoxazole‑terminated scaffold therefore exhibits a lower conformational degrees‑of‑freedom penalty, which can translate into a more favorable binding entropy term when the bioactive conformation is pre‑organized.

Conformational entropy Binding affinity Crystal packing

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Evidence‑Backed Application Scenarios for Procurement and Screening


Insecticidal Lead–Optimization Libraries Targeting Ryanodine‑Receptor Homologs

The pyrazole‑carboxamide oxadiazole chemotype, exemplified by the title compound, has been validated in anthranilic diamide insecticide series where 1,3,4‑oxadiazole substitution enhances potency against lepidopteran pests [1]. Because the N‑ethyl group and the isoxazol‑5‑yl terminal ring provide a balanced logP (~0.0) that is compatible with cuticle penetration, this compound serves as a strategic scaffold for structure‑activity relationship expansion in agrochemical discovery programs.

Anti‑Inflammatory Screening Cascades Exploiting Oxadiazole‑Mediated COX/LOX Modulation

A closely related series of pyrazolyl/isoxazolyl‑1,3,4‑oxadiazoles demonstrated antioxidant and anti‑inflammatory activities superior to standard drugs in DPPH radical‑scavenging and carrageenan‑induced paw‑edema assays [2]. The title compound’s single H‑bond donor and moderate TPSA (112 Ų) align with the physicochemical profile of orally bioavailable anti‑inflammatory agents, justifying its inclusion in focused screening sets for cyclooxygenase or lipoxygenase inhibition.

Kinase Inhibitor Fragment Libraries Requiring Directional Hydrogen‑Bond Donors

The 3‑carboxamide connectivity places the amide NH in a vector orientation that can mimic the hinge‑binding motif of ATP‑competitive kinase inhibitors. With a molecular weight of 274 Da and only 4 rotatable bonds, the compound meets fragment‑library criteria (MW < 300; rotatable bonds ≤ 3–4) and offers a uniquely positioned hydrogen‑bond donor for crystallographic fragment screening campaigns [3].

Physicochemical Reference Standard for logP and TPSA Balancing in Tri‑Heterocycle Design

The computed XLogP3 of 0.0 and TPSA of 112 Ų establish the title compound as a neutral‑hydrophilicity benchmark for medicinal chemists designing brain‑penetrant or soluble tri‑heterocyclic agents. Its procurement as an analytical reference supports chromatographic method development and logP calibration in quality‑control workflows.

Quote Request

Request a Quote for 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.